molecular formula C21H22N2O3S B301040 2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301040
M. Wt: 382.5 g/mol
InChI Key: QRPSNCOEJMFHBP-IMQDXXIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one, commonly known as ETPTZ, is a thiazolidinone derivative that has been widely studied for its potential therapeutic properties. ETPTZ is a synthetic compound that is structurally similar to natural compounds found in plants and animals, such as thiazolidinediones and flavonoids, which have been shown to have anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of ETPTZ is not fully understood. However, it has been shown to have antioxidant and anti-inflammatory properties, which may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. ETPTZ has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
ETPTZ has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. ETPTZ has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models. In addition, ETPTZ has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of ETPTZ is that it is a synthetic compound that can be easily synthesized in the laboratory. Another advantage is that it has been shown to have various therapeutic properties, which make it a promising candidate for further research. However, one limitation of ETPTZ is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on ETPTZ. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to study its effects on other diseases, such as cardiovascular disease and inflammatory bowel disease. In addition, there is a need to optimize the synthesis method of ETPTZ to improve its yield and purity. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of ETPTZ in animal models to determine its efficacy and safety.

Synthesis Methods

ETPTZ can be synthesized through a one-pot reaction of 4-ethoxyaniline, 4-hydroxybenzaldehyde, and 3-propyl-4-thiazolidinone in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions for 6-8 hours, followed by cooling and filtration to obtain the desired product. The purity of the product can be confirmed by TLC, IR, and NMR spectroscopy.

Scientific Research Applications

ETPTZ has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. ETPTZ has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, diabetes, and cancer. It has also been studied for its potential use as a neuroprotective agent and as a radioprotective agent.

properties

Product Name

2-[(4-Ethoxyphenyl)imino]-5-(4-hydroxybenzylidene)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

(5Z)-2-(4-ethoxyphenyl)imino-5-[(4-hydroxyphenyl)methylidene]-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O3S/c1-3-13-23-20(25)19(14-15-5-9-17(24)10-6-15)27-21(23)22-16-7-11-18(12-8-16)26-4-2/h5-12,14,24H,3-4,13H2,1-2H3/b19-14-,22-21?

InChI Key

QRPSNCOEJMFHBP-IMQDXXIXSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=NC3=CC=C(C=C3)OCC

SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OCC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=NC3=CC=C(C=C3)OCC

Origin of Product

United States

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